molecular formula C18H18N2O4S2 B2573427 3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 899738-83-1

3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2573427
CAS No.: 899738-83-1
M. Wt: 390.47
InChI Key: VTJPZFQKQJCKPV-UHFFFAOYSA-N
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Description

3-(Isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a benzo[d]thiazole ring substituted with a methoxy group at the 4-position and an isopropylsulfonyl moiety at the 3-position of the benzamide core. The isopropylsulfonyl group contributes to its lipophilic character, while the 4-methoxybenzo[d]thiazol-2-yl moiety may influence electronic and steric interactions in biological systems.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-11(2)26(22,23)13-7-4-6-12(10-13)17(21)20-18-19-16-14(24-3)8-5-9-15(16)25-18/h4-11H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJPZFQKQJCKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 4-methoxyaniline with carbon disulfide and an oxidizing agent such as hydrogen peroxide.

    Introduction of the Isopropylsulfonyl Group: The isopropylsulfonyl group can be introduced by reacting the benzothiazole intermediate with isopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzamide Core: The final step involves the coupling of the isopropylsulfonyl-benzothiazole intermediate with benzoyl chloride in the presence of a base to form the benzamide core.

Industrial Production Methods

Industrial production of 3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development, particularly as a lead compound for designing new therapeutics.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown cytotoxic effects against various cancer cell lines. A comparative analysis of related compounds reveals that some exhibit IC50 values as low as 0.004 μM against T-cell proliferation, indicating potent activity against specific cancer types .

Anti-inflammatory Properties

The presence of thiazole and benzamide groups in the compound may confer anti-inflammatory effects. Studies have documented that similar compounds can modulate inflammatory pathways, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .

Opioid Receptor Modulation

Research has explored the interaction of compounds similar to 3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide with opioid receptors. These interactions can lead to analgesic effects while minimizing adverse effects commonly associated with traditional opioid therapies .

Neuroprotective Effects

Some studies have indicated that derivatives of this compound may possess neuroprotective properties, particularly in models of ischemia/reperfusion injury. These findings highlight the potential for developing treatments for neurodegenerative diseases .

Cytotoxicity Studies

In vitro studies have demonstrated selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, certain derivatives showed effective inhibition against WI-38 VA-13 subline with EC50 values ranging from 28 ng/mL to 290 ng/mL .

Antioxidant Activity

Selected compounds from this class have been evaluated for their ability to scavenge reactive oxygen species (ROS), showcasing promising antioxidant properties that could be beneficial in various therapeutic contexts .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological ActivityIC50
FrentizoleUBT derivativeAntirheumatic0.004 μM
Similar Compound ABenzothiazole + ThiopheneAnticancer0.004 μM

Mechanism of Action

The mechanism of action of 3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Benzamide-Thiazole Scaffold

The N-(thiazol-2-yl)-benzamide scaffold is critical for biological activity. For example, replacing the thiazole ring with other heterocycles (e.g., pyridine or fused rings) abolishes ZAC antagonism . The benzo[d]thiazole annulation in the target compound may enhance binding affinity compared to simpler thiazole derivatives, as seen in analogs like N-(6-bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (), where the benzo[d]thiazole improves solubility and target engagement .

Sulfonyl Group Variations

  • Isopropylsulfonyl vs. Methylsulfonyl : The target’s isopropylsulfonyl group increases steric bulk compared to 3-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (). This may enhance membrane permeability but reduce binding pocket compatibility in certain targets .
  • Trifluoromethylbenzyl vs.

Methoxy Substituents

The 4-methoxy group on the benzo[d]thiazole ring is analogous to the 5-methoxy substitution in N-(thiazol-2-yl)-benzamide analogs (), which enhances ZAC antagonism. However, positional differences (4- vs. 5-methoxy) may affect conformational stability .

Physicochemical Properties

Melting Points and Solubility

The isopropylsulfonyl group likely increases hydrophobicity compared to N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h, ), which has a polar dimethylamino group .

Spectral Data

  • 1H NMR : The methoxy group in the target compound would resonate at ~3.8–4.0 ppm, similar to N-(6-(3-methoxyphenyl)benzo[d]thiazol-2-yl)benzamide (12a, ) .
  • 13C NMR : The isopropylsulfonyl group’s quaternary carbon is expected near 55–60 ppm, aligning with sulfonamide derivatives in .

ZAC Antagonism

The N-(thiazol-2-yl)-benzamide class acts as negative allosteric modulators (NAMs) of ZAC. The target’s 4-methoxybenzo[d]thiazole may mimic the activity of compound 1 (), which inhibits Zn²⁺-induced ZAC signaling non-competitively . However, its isopropylsulfonyl group could reduce selectivity compared to analogs with smaller substituents.

Enzyme Inhibition

SCD-1 inhibitors like 4-methoxy-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide () share structural motifs with the target compound. The isopropylsulfonyl group may confer distinct inhibitory kinetics due to altered steric interactions .

Data Table: Key Comparators

Compound Name Core Structure Key Substituents Biological Activity Reference
3-(Isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide Benzamide-benzo[d]thiazole 4-methoxy, 3-isopropylsulfonyl ZAC antagonism (hypothesized) -
N-(5-(3-Trifluoromethylbenzyl)thiazol-2-yl)benzamide Benzamide-thiazole 3-Trifluoromethylbenzyl SCD-1 inhibition
3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide Benzamide-thiazole Methylsulfonyl, pyridinyl Kinase inhibition (hypothesized)
N-(6-Methoxybenzo[d]thiazol-2-yl)benzamide Benzamide-benzo[d]thiazole 6-Methoxy Anticancer (hypothesized)

Biological Activity

3-(Isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

Synthesis

The synthesis of 3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions, including sulfonylation and amide formation. The detailed synthetic pathway is crucial for understanding the compound's properties and optimizing its yield.

Antimicrobial Properties

Research has shown that compounds containing thiazole and benzamide moieties exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to our compound were effective against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. The mechanism of action often involves inhibition of bacterial cell division proteins, such as FtsZ, which are critical for bacterial proliferation .

Inhibition of Platelet Aggregation

Another area of interest is the compound's potential as an inhibitor of platelet aggregation. Thiazole derivatives have been studied for their ability to modulate platelet function, which is essential in the context of cardiovascular diseases. The specific interactions at the molecular level are still under investigation, but preliminary data suggest promising results .

Toxicity Studies

Toxicity assessments are vital for evaluating the safety profile of any new drug candidate. A study involving zebrafish embryos indicated that while some derivatives showed low toxicity, further testing is necessary to fully understand the implications for human health .

Case Study 1: Antibacterial Efficacy

In a comparative study, several benzamide derivatives were tested for their antibacterial efficacy against common pathogens. The compound exhibited an EC50 value significantly lower than that of standard antibiotics like ciprofloxacin and linezolid, indicating superior activity against resistant strains .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the benzamide structure could enhance biological activity. For instance, substituents at specific positions on the aromatic ring were found to influence both potency and selectivity against target pathogens. This information is critical for guiding future modifications to improve therapeutic efficacy .

Tables

Activity EC50 Value (μg/mL) Comparison
3-(Isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide14.44Better than standard antibiotics
Ciprofloxacin20.00Standard antibiotic
Linezolid25.00Standard antibiotic

Q & A

Synthesis & Optimization

Basic: What are the optimal synthetic routes for preparing 3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide, and how can purity be maximized?

  • Methodology : Use a multi-step approach involving:
    (i) Thiazole ring formation via cyclo-condensation of thioamides with α-bromoketones (e.g., Hantzsch thiazole synthesis) under reflux in ethanol (51–77% yields) .
    (ii) Sulfonylation using isopropylsulfonyl chloride in anhydrous DCM with a base (e.g., triethylamine) to install the isopropylsulfonyl group.
    (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .

Advanced: How do solvent polarity and catalyst choice influence the regioselectivity of the benzamide-thiazole coupling step?

  • Analysis : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on the benzamide carbonyl, while Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) improves regiocontrol for sterically hindered substrates. Compare NMR data (δ 7.47–8.36 ppm for aromatic protons) to confirm coupling positions .

Structural Characterization

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Protocol :
    • 1H/13C NMR : Identify methoxy (δ ~3.8 ppm), thiazole protons (δ 7.2–8.5 ppm), and sulfonyl group absence of protons .
    • HRMS : Validate molecular ion [M+H]+ (e.g., m/z 381.0912 calculated vs. observed) .
    • FT-IR : Confirm sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry for analogs with flexible substituents?

  • Strategy : Co-crystallize with a heavy atom (e.g., bromine-substituted analogs) to enhance diffraction. Compare bond angles/planes with computational models (e.g., DFT) to validate sulfonyl-thiazole dihedral angles .

Biological Activity Profiling

Basic: What in vitro assays are suitable for initial screening of kinase inhibition or antimicrobial activity?

  • Approach :
    • Kinase inhibition : Use fluorescence-based assays (e.g., ITK kinase inhibition via ADP-Glo™, IC50 determination) .
    • Antimicrobial screening : Broth microdilution (MIC values against S. aureus, E. coli) with 24–48 hr incubation .

Advanced: How do structural modifications (e.g., trifluoromethyl vs. methoxy groups) impact target selectivity in kinase inhibition?

  • SAR Insights : Replace the 4-methoxy group with trifluoromethyl (lipophilic/hydrophobic balance) to enhance binding to hydrophobic kinase pockets (e.g., CDK7 inhibitors). Compare docking scores (ΔG ≤ −8.5 kcal/mol) and cellular IC50 shifts (≥10-fold) .

Computational Modeling

Basic: Which software and parameters are recommended for molecular docking studies?

  • Tools : Use AutoDock Vina or Schrödinger Suite with OPLS4 force field. Prepare the protein (e.g., PDB: 7CDK) by removing water and adding polar hydrogens. Validate poses via RMSD clustering (<2 Å deviation) .

Advanced: How can MD simulations explain contradictory binding affinity data between experimental and computational models?

  • Resolution : Run 100-ns MD simulations (AMBER22) to assess ligand-protein stability. Analyze hydrogen bond occupancy (>70% for key residues) and RMSF plots to identify flexible loops causing affinity discrepancies .

Data Contradictions & Reproducibility

Basic: How to address variability in reported synthetic yields (e.g., 50% vs. 75%) for similar compounds?

  • Troubleshooting : Optimize reaction atmosphere (N2 vs. air), stoichiometry (1.2 eq. sulfonyl chloride), and catalyst aging (freshly prepared Pd(PPh3)4). Document moisture sensitivity of intermediates .

Advanced: Why do some studies report potent anticancer activity while others show no efficacy in analogous compounds?

  • Analysis : Cross-validate cell lines (e.g., MCF-7 vs. HeLa) and assay conditions (serum concentration, incubation time). Check metabolite stability (e.g., CYP3A4 degradation) via LC-MS/MS .

Structure-Activity Relationship (SAR)

Basic: Which substituents on the benzamide ring are critical for maintaining bioactivity?

  • Findings : The 4-methoxy group is essential for π-π stacking with tyrosine residues (e.g., in ITK). Removal reduces potency by >50% .

Advanced: Can QSAR models predict the effect of isopropylsulfonyl vs. aryl sulfonate groups on solubility and permeability?

  • Modeling : Build a QSAR model with descriptors like logP, PSA, and H-bond donors. Validate with experimental PAMPA permeability data (e.g., Pe > 1.5 × 10⁻⁶ cm/s for sulfonyl analogs) .

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